Naproxen Methyl Ester

Description

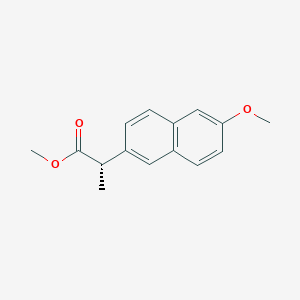

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180780 | |

| Record name | Naproxen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26159-35-3 | |

| Record name | (+)-Naproxen methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxen methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26159-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571OJX4PDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document is intended to serve as a technical resource, offering detailed data and methodologies for scientific applications.

Core Chemical Properties

Naproxen methyl ester, systematically named methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is the methyl ester derivative of naproxen. It is often utilized as a reference standard, a synthetic intermediate, or a prodrug in pharmaceutical research.[1] Its chemical and physical properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

| Identifier | Value |

| CAS Number | 26159-35-3[2] |

| Molecular Formula | C₁₅H₁₆O₃[2][3][4] |

| Molecular Weight | 244.29 g/mol [3][4] |

| IUPAC Name | methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate[4] |

| Synonyms | (S)-Naproxen Methyl Ester, Naproxen Impurity E[4] |

| InChI | InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1[4] |

| InChIKey | ZFYFBPCRUQZGJE-JTQLQIEISA-N[4] |

| SMILES | C--INVALID-LINK--C(=O)OC[4] |

Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table. These parameters are crucial for its handling, formulation, and analysis.

| Property | Value |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 75 °C[3], 87 °C |

| Boiling Point | 358.7 ± 17.0 °C (Predicted)[3] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in chloroform, methanol (B129727), and dichloromethane (B109758) (DCM).[1][3] |

| Optical Activity | [α]/D +72.0 to +84.0° (c = 0.1 in chloroform) |

| LogP (Octanol/Water) | 3.125 (Calculated)[5] |

Spectral Data

Spectral data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectral Data | Key Features |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H), 3.88 (s, 3H), 3.66 (s, 3H), 1.58 (d, 3H)[6] |

| ¹³C-NMR (101 MHz, CDCl₃) | δ (ppm): 175.0, 148.1, 145.6, 143.0, 142.9, 136.9, 126.7, 125.7, 123.9, 123.8, 120.3, 120.2, 57.8, 52.3, 45.5, 18.6[7] |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 185 (Top Peak), 244 (2nd Highest), and 170 (3rd Highest)[8] |

| Infrared (IR, KBr, cm⁻¹) | 2973, 1738, 1605, 1176.81[6] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for the synthesis of this compound from naproxen.

Materials:

-

Naproxen

-

Absolute Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

1% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round bottom flask, add naproxen (e.g., 10 g, 0.043 mol) and absolute methanol (70 mL).[9] Stir the mixture until the naproxen is fully dissolved. A gentle warming may be applied to facilitate dissolution.[9]

-

Acid Catalysis: Cool the solution to approximately -10 °C using an ice-salt bath.[9] Cautiously add concentrated sulfuric acid (e.g., 1-10 mL) dropwise while maintaining continuous stirring.[6][9]

-

Reflux: Attach a condenser to the flask and reflux the reaction mixture at approximately 80 °C for 2-4 hours with constant stirring.[6][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature.[9] The reaction can be quenched by adding dichloromethane (3x30 mL) and 1% NaOH solution.[6] Alternatively, the cooled solution can be poured over cold water, followed by the addition of a saturated sodium bicarbonate solution to neutralize any remaining acid, which will result in the precipitation of the crude product.[9]

-

Extraction and Purification: If using the DCM extraction method, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water (3x30 mL), and dry it over anhydrous MgSO₄.[6] Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[6] The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system (e.g., 9:1 v/v).[6]

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Protocol:

-

Purity Assessment: Analyze the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).

-

Structural Verification:

-

Physicochemical Characterization:

-

Determine the melting point of the purified solid.[3]

-

Measure the optical rotation to confirm the stereochemistry.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from naproxen.

Caption: Fischer esterification of naproxen to its methyl ester.

Experimental Workflow for Characterization

This diagram outlines the typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Naproxen's Mechanism of Action: COX Inhibition Pathway

Naproxen, the parent compound of this compound, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This pathway is fundamental to its therapeutic action.

Caption: Naproxen inhibits COX-1 and COX-2 enzymes.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound [webbook.nist.gov]

- 3. 30012-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound 529084: (RS)-Naproxen methyl ester - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Physical Characteristics of (S)-Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (S)-Naproxen Methyl Ester. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the pertinent biological pathway to provide a thorough understanding of this compound.

Core Physical Characteristics

(S)-Naproxen Methyl Ester, the methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is a compound of interest in pharmaceutical research and development. Its physical properties are crucial for its handling, formulation, and analysis.

Data Presentation

The quantitative physical and chemical data for (S)-Naproxen Methyl Ester are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₃ | [1][2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Melting Point | 87 °C | |

| Boiling Point | 358.7 ± 17.0 °C (Predicted) | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in chloroform, methanol (B129727), and DCM. | |

| CAS Number | 26159-35-3 | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical characteristics of (S)-Naproxen Methyl Ester are outlined below. These protocols are based on established pharmacopeial and organizational guidelines to ensure accuracy and reproducibility.

Synthesis of (S)-Naproxen Methyl Ester

A common method for the synthesis of (S)-Naproxen Methyl Ester is through the esterification of (S)-Naproxen.

-

Procedure:

-

An accurately weighed amount of (S)-Naproxen (e.g., 10 g, 0.043 mol) is added to a round-bottom flask containing absolute methanol (70 mL).[3]

-

The mixture is heated with stirring until a clear solution is obtained.[3]

-

The solution is then cooled to approximately -10 °C.[3]

-

Concentrated sulfuric acid (10 mL) is added dropwise with continuous stirring. The appearance of a precipitate may be observed.[3]

-

The reaction mixture is refluxed for a period of 4 hours. As the temperature increases, the precipitate may redissolve.[3]

-

After reflux, the solution is cooled to room temperature and then poured over cold water (250 mL).[3]

-

A saturated sodium bicarbonate solution (~10% w/v) is added to neutralize any excess acid, which will cause the precipitation of (S)-Naproxen Methyl Ester as a white solid.[3]

-

The precipitate is filtered, washed with cold distilled water, and air-dried.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.[4]

-

Determination of Melting Point

The melting point is a critical indicator of purity. The procedure described is based on the United States Pharmacopeia (USP) <741> guidelines for Class Ia substances using Apparatus I.[5][6][7]

-

Apparatus: A suitable melting range apparatus consisting of a heated bath with a transparent fluid, a stirrer, a calibrated thermometer, and a controlled heat source.

-

Sample Preparation: A small quantity of the dry (S)-Naproxen Methyl Ester powder is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[5]

-

Procedure:

-

The heating bath is heated to a temperature approximately 5-10 °C below the expected melting point of 87 °C.

-

The capillary tube containing the sample is inserted into the apparatus.

-

The temperature is raised at a rate of approximately 1 °C per minute.[5]

-

The temperature at which the substance is first observed to collapse or form a liquid meniscus is recorded as the beginning of the melting range.

-

The temperature at which the substance becomes completely liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

-

Determination of Boiling Point

The boiling point determination for a solid substance like (S)-Naproxen Methyl Ester, which has a high boiling point, can be performed using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.[8][9][10] Differential Scanning Calorimetry (DSC) is a suitable method.[11]

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of (S)-Naproxen Methyl Ester is placed in a suitable DSC pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The instrument measures the difference in heat flow between the sample and a reference pan.

-

The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram. This temperature is taken as the boiling point.

-

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method, a gold standard for assessing the solubility of pharmaceutical compounds.[12][13][14]

-

Procedure:

-

An excess amount of solid (S)-Naproxen Methyl Ester is added to a series of vials containing the solvent of interest (e.g., chloroform, methanol, DCM, and water).

-

The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of (S)-Naproxen Methyl Ester in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in terms of mass per unit volume (e.g., mg/mL).

-

Mandatory Visualization: Cyclooxygenase (COX) Signaling Pathway

(S)-Naproxen, the parent compound of (S)-Naproxen Methyl Ester, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.

Caption: Inhibition of COX-1 and COX-2 by (S)-Naproxen.

References

- 1. Naproxen methyl ester | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. thinksrs.com [thinksrs.com]

- 6. scribd.com [scribd.com]

- 7. uspbpep.com [uspbpep.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Naproxen Methyl Ester (CAS Number: 26159-35-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen (B1676952) methyl ester, with the CAS number 26159-35-3, is the methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen. As a prodrug, it is designed to mask the free carboxylic acid group of Naproxen, a modification aimed at reducing gastrointestinal side effects associated with the parent drug.[1][2] This temporary modification can improve the drug's therapeutic index.[1] Upon administration, Naproxen methyl ester is expected to undergo hydrolysis to release the active Naproxen moiety, which then exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical methods, and biological context.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its characterization, formulation, and quality control.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26159-35-3 | |

| Molecular Formula | C₁₅H₁₆O₃ | |

| Molecular Weight | 244.29 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 87 °C | |

| Boiling Point | 358.7 ± 17.0 °C | |

| Solubility | Soluble in chloroform, methanol (B129727), or DCM | |

| Optical Rotation | [α]/D = +72.0° to +84.0° (c = 0.1 in chloroform) |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H), 3.88 (s, 3H, -OCH₃), 3.66 (s, 3H, -COOCH₃), 1.58 (d, 3H, -CHCH₃) | |

| ¹³C-NMR (CDCl₃) | δ (ppm): 175.0, 157.7, 135.5, 133.8, 129.3, 128.9, 127.2, 126.9, 126.0, 119.0, 105.6, 55.3, 52.2, 45.4, 18.6 | |

| Infrared (IR, KBr) | ν (cm⁻¹): 2973 (C-H stretch), 1738 (C=O ester stretch), 1605 (C=C aromatic stretch), 1176 (C-O stretch) | |

| Mass Spectrometry (EI) | Key fragments (m/z): 244 (M⁺), 185 ([M-COOCH₃]⁺), 170 ([M-COOCH₃-CH₃]⁺), 154, 139 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes a common and efficient method for the synthesis of this compound.

3.1.1 Materials and Reagents

-

(S)-Naproxen

-

Absolute Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297) (EtOAc)

-

n-Hexane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup with silica (B1680970) gel (60 Å, 200–400 mesh)

3.1.2 Procedure

-

To a round-bottom flask, add (S)-Naproxen (0.043 mole, 10 g) and absolute methanol (70 mL).

-

Heat the mixture with stirring until a clear solution is obtained.

-

Cool the solution to -10 °C.

-

Cautiously add concentrated sulfuric acid (10 mL) dropwise with continuous stirring.

-

Set up the apparatus for reflux and heat the reaction mixture to 80 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Quench the reaction by adding dichloromethane (3 x 30 mL) and 1% NaOH solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water (3 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to yield this compound as a white solid.

Analytical Methods

3.2.1 Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel F254 TLC plates.[4]

-

Mobile Phase: A mixture of cyclohexane, chloroform, and methanol in a ratio of 12:6:1 (v/v/v) provides good separation.[4]

-

Visualization: UV light at 254 nm.[4]

-

Expected Rƒ Value: Approximately 0.85 for this compound and 0.22 for Naproxen.[4]

3.2.2 High-Performance Liquid Chromatography (HPLC) While many HPLC methods exist for the parent drug Naproxen, a validated method for the ester is crucial for purity and stability testing. Based on available data for Naproxen and its impurities, the following conditions are recommended:

-

Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate buffer (pH 3.8) in a 550:450 (v/v) ratio.[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Detection: UV at 254 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Biological Activity and Mechanism of Action

This compound is primarily considered a prodrug of Naproxen.[1][2] The esterification of the carboxylic acid group is a strategy to mitigate the direct irritation of the gastric mucosa, a common side effect of NSAIDs.[1]

4.1 Prodrug Activation It is anticipated that in vivo, esterase enzymes will hydrolyze the methyl ester to release the active drug, (S)-Naproxen.

4.2 Mechanism of Action of (S)-Naproxen The active form, (S)-Naproxen, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX enzymes by Naproxen is time-dependent.[7] The carboxylate group of Naproxen is crucial for its binding to the active site of the COX enzymes, forming an ionic bond with a key arginine residue (Arg-120).[6]

4.3 In Vivo and In Silico Studies Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in vivo, comparable to or even exceeding that of Naproxen at equivalent doses.[8] Molecular docking studies suggest that this compound has a high binding affinity for the COX-2 enzyme.[8]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Mechanism

Caption: Mechanism of Fischer esterification for this compound synthesis.

COX Inhibition Pathway

Caption: this compound acts as a prodrug, releasing Naproxen to inhibit COX enzymes.

Conclusion

This compound (CAS 26159-35-3) is a significant derivative of Naproxen, primarily developed as a prodrug to enhance its gastrointestinal safety profile. Its synthesis is straightforward, and various analytical techniques are available for its characterization and quantification. Understanding the physicochemical properties, synthesis, and biological context of this compound is crucial for its application in pharmaceutical research and development, particularly in the design of safer and more effective anti-inflammatory therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Rapid TLC with Densitometry for Evaluation of Naproxen Stability [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Naproxen Methyl Ester: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of active pharmaceutical ingredients and their derivatives is paramount. This technical guide provides an in-depth look at naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen.

Core Molecular Data

Naproxen methyl ester, the methyl ester form of naproxen, possesses distinct physicochemical properties crucial for its application in research and development. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 244.28 g/mol | [1][2][4] |

| IUPAC Name | methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1][4] |

| CAS Registry Number | 26159-35-3 | [2][3][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a fundamental procedure in medicinal chemistry, often serving as a precursor for further derivatization or as a reference standard. Several methods have been reported for its preparation.

Fischer Esterification of Naproxen

A common and straightforward method for synthesizing this compound is the Fischer esterification of naproxen.

Experimental Protocol:

-

Dissolution: An accurately weighed amount of Naproxen (e.g., 10g, 0.043 mole) is added to absolute methanol (B129727) (70 ml) in a round-bottom flask. The mixture is heated with stirring until a clear solution is achieved.[6]

-

Acid Catalyst Addition: The solution is then cooled to -10°C. Concentrated sulfuric acid (10 ml) is added dropwise with continuous stirring.

-

Reflux: The reaction mixture is refluxed for a specified period (e.g., 2-4 hours) with stirring.[7]

-

Neutralization and Precipitation: After cooling to room temperature, the solution is poured over cold water. A saturated sodium bicarbonate solution is added to neutralize the excess acid, leading to the precipitation of a white solid, which is the this compound.[6]

-

Purification: The crude product can be purified by recrystallization or column chromatography.[7]

Alternative Synthesis Method: Carbonylation

Another method involves the carbonylation of α-(6'-methoxy-2'-naphthyl) ethanol (B145695) using a palladium-based catalyst system, which is considered an environmentally benign process.[8]

Mechanism of Action: COX Inhibition

Naproxen and its esters exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Molecular docking studies have suggested that this compound exhibits a high binding affinity towards the COX-2 enzyme.[9][10]

Analytical Techniques

The characterization and quantification of this compound are crucial for quality control and research purposes. Various analytical methods are employed:

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.[7] A common mobile phase for separating naproxen and its methyl ester is a mixture of cyclohexane, chloroform, and methanol.[11]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the compound.[7]

-

Spectroscopy (IR and NMR): Used for structural elucidation and confirmation of the synthesized product.[7]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

This guide provides a foundational understanding of this compound for scientific professionals. The provided data and protocols are intended to support further research and development in the field of medicinal chemistry and pharmacology.

References

- 1. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (this compound) [lgcstandards.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A Convenient Method for Synthesis Methyl Ester of Naproxen [cjcu.jlu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Naproxen Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxen (B1676952) methyl ester, a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) naproxen, presents a unique solubility profile critical to its application in research and development. This technical guide provides a comprehensive overview of the available solubility data for naproxen methyl ester in organic solvents. Due to the limited quantitative data specifically for the ester, this document leverages the extensive research on its parent compound, naproxen, to offer valuable insights and detailed experimental protocols. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is the methyl ester form of naproxen, a propionic acid derivative. The esterification of the carboxylic acid group in naproxen alters its physicochemical properties, including its solubility, which is a fundamental parameter influencing its behavior in various scientific applications, from chemical synthesis to in vitro assays.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility characteristics.

Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Methanol | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

Solubility Profile of Naproxen: An In-Depth Look

Given the limited specific data for the methyl ester, a thorough understanding of the solubility of the parent compound, naproxen, provides a crucial reference point for researchers. The solubility of naproxen has been extensively studied in numerous organic solvents.

Quantitative Solubility of Naproxen in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Ethanol | ~55 | ~0.239 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~24 | ~0.104 | Not Specified |

| Dimethylformamide (DMF) | ~25 | ~0.109 | Not Specified |

| Methanol | Soluble | Not Specified | Not Specified |

| Acetone | Soluble | Not Specified | Not Specified |

| Chloroform | Soluble | Not Specified | Not Specified |

Note: The data for ethanol, DMSO, and DMF are approximate values. "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources.[2][3][4][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on standard practices widely used in the pharmaceutical sciences.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold standard for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[6][7]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, dilute the aliquot with a known volume of an appropriate solvent.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Naproxen methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and quality control in pharmaceutical development and manufacturing.

Molecular Structure and Proton Environment

This compound, systematically named methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The key structural features include a naphthalene (B1677914) ring system, a methoxy (B1213986) group, a propionate (B1217596) methyl ester group, and a chiral center. The numbering of the protons is essential for the unambiguous assignment of NMR signals.

Diagram: Chemical Structure and Proton Numbering of this compound

Caption: Structure of this compound with key protons labeled.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is critical for obtaining high-quality and reproducible 1H NMR spectra.

Diagram: Experimental Workflow for 1H NMR Analysis

An In-depth Technical Guide to the 13C NMR Spectral Data of Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Naproxen methyl ester, an important derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. Understanding the 13C NMR spectrum is crucial for the structural elucidation, purity assessment, and quality control of this compound in pharmaceutical research and development.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon skeleton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). Below is a table summarizing the assigned chemical shifts for each carbon atom in the this compound molecule.

Table 1: 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~174.5 |

| C6' | ~157.6 |

| C2' | ~135.7 |

| C4a' | ~133.7 |

| C8a' | ~129.2 |

| C8' | ~128.9 |

| C4' | ~127.1 |

| C3' | ~126.1 |

| C1' | ~125.9 |

| C7' | ~119.0 |

| C5' | ~105.6 |

| O-CH3 | ~55.3 |

| Ester O-CH3 | ~52.1 |

| α-CH | ~45.5 |

| α-CH3 | ~18.5 |

Note: The chemical shifts presented are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental to accurate structural analysis. The following section outlines a standard methodology for obtaining the 13C NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for this compound. The solvent peak will also serve as a secondary chemical shift reference (δ ≈ 77.16 ppm for CDCl3).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal chemical shift reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the solvent signal.

-

Peak Picking and Integration: The chemical shift of each peak is determined. For quantitative applications, the integral of each peak is calculated.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of 13C NMR data for this compound.

Caption: Workflow for 13C NMR Analysis of this compound.

This guide provides essential information for researchers and professionals working with this compound. The accurate acquisition and interpretation of 13C NMR data are paramount for ensuring the identity, purity, and quality of this and other pharmaceutical compounds.

Mass spectrometry fragmentation of Naproxen methyl ester

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Naproxen (B1676952) Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently analyzed in various matrices for pharmacokinetic, metabolic, and quality control studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification, often requiring derivatization to its methyl ester to improve volatility and chromatographic performance. Understanding the mass spectrometric fragmentation of Naproxen methyl ester is crucial for developing robust analytical methods, ensuring accurate compound identification, and elucidating the structure of potential metabolites or impurities. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pathway of this compound, supported by experimental protocols and data.

Molecular Structure

This compound has the chemical formula C₁₅H₁₆O₃ and a molecular weight of approximately 244.29 g/mol .[1][2] Its structure consists of a naphthalene (B1677914) core substituted with a methoxy (B1213986) group and a methyl propanoate group.

Experimental Methodology

The data presented herein is based on typical GC-MS analysis protocols. A generalized workflow is provided below.

Experimental Workflow

Caption: General experimental workflow for the GC-MS analysis of Naproxen.

Sample Preparation and Derivatization

For analyses starting with Naproxen, derivatization to its methyl ester is necessary for GC-MS.

-

Extraction: Naproxen is extracted from the sample matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.[3]

-

Esterification: The dried extract is derivatized. A common method involves using N,N-Dimethylformamide dimethyl acetal (B89532) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the ester or a silyl (B83357) derivative, respectively.[3][4] For creating the methyl ester specifically, reagents like diazomethane (B1218177) or methanolic HCl can be used.

-

Reconstitution: The final sample is reconstituted in a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) for injection into the GC-MS system.

Instrumentation: GC-MS Parameters

-

Gas Chromatograph: Equipped with a capillary column, often a non-polar phase like DB-1 (95% dimethylpolysiloxane, 5% phenyl).[4][5]

-

Oven Program: A typical temperature program starts at 150°C, holds for 1 minute, then ramps up to 300°C.[4]

-

Injector: Set to a temperature of 250°C.[4]

-

Mass Spectrometer:

Mass Spectral Fragmentation Analysis

Under electron ionization, this compound undergoes predictable and diagnostic fragmentation. The molecular ion is readily observed, followed by characteristic losses that aid in its identification.

Quantitative Fragmentation Data

The primary ions observed in the EI mass spectrum of this compound are summarized below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Chemical Formula | Relative Intensity | Description of Fragmentation Step |

| 244 | [C₁₅H₁₆O₃]•+ | C₁₅H₁₆O₃ | Moderate | Molecular Ion (M•+) |

| 185 | [C₁₃H₁₃O]+ | C₁₃H₁₃O | Base Peak (100%) | Loss of the carbomethoxy radical (•COOCH₃) from the molecular ion via alpha-cleavage.[8][9] |

| 170 | [C₁₂H₁₀O]•+ | C₁₂H₁₀O | High | Loss of a methyl radical (•CH₃) from the fragment at m/z 185.[6][8] |

| 141 | [C₁₁H₉]+ | C₁₁H₉ | Moderate | Loss of a formyl radical (•CHO) from the fragment at m/z 170. |

| 115 | [C₉H₇]+ | C₉H₇ | Moderate | Further fragmentation of the naphthalene ring structure. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, forming the molecular ion at m/z 244. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the propionate (B1217596) side chain.

-

Formation of the Base Peak (m/z 185): The most favorable fragmentation pathway is the alpha-cleavage leading to the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This results in the formation of a stable, resonance-stabilized secondary carbocation at m/z 185, which is observed as the base peak.[8][9] This fragmentation is analogous to the loss of the carboxyl group (•COOH) in the parent Naproxen acid.[6]

-

Formation of the m/z 170 Ion: The ion at m/z 185 can further fragment through the loss of a methyl radical (•CH₃, 15 Da) from the ethyl side chain. This yields the aromatic cation at m/z 170.[6][8]

-

Subsequent Fragmentation (m/z 141): The fragment at m/z 170, which can be represented as a methoxy-vinyl-naphthalene structure, may lose a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) followed by a hydrogen radical, leading to the ion observed at m/z 141.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by a distinct and predictable pattern. The key fragmentation steps involve the initial loss of the carbomethoxy radical to form the base peak at m/z 185, followed by the loss of a methyl radical to produce the significant ion at m/z 170. This well-defined fragmentation pathway is fundamental for the reliable identification and quantification of Naproxen in complex matrices using GC-MS, making it an indispensable tool for pharmaceutical analysis and drug metabolism studies.

References

- 1. This compound [webbook.nist.gov]

- 2. (S)-Naproxen Methyl Ester | LGC Standards [lgcstandards.com]

- 3. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound [webbook.nist.gov]

- 6. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. data.virginia.gov [data.virginia.gov]

- 9. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document details the crystallographic data, experimental protocols for synthesis and structural determination, and visual representations of the experimental workflow.

Introduction

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone in the management of pain and inflammation. Its methyl ester derivative is of significant interest in pharmaceutical research for its potential to modify the physicochemical properties of the parent drug, such as solubility and dissolution rate, which can influence its bioavailability and pharmacokinetic profile. Understanding the three-dimensional arrangement of atoms in the crystalline state of naproxen methyl ester is paramount for elucidating its solid-state properties, guiding formulation development, and ensuring consistency in drug manufacturing.

This guide summarizes the known crystallographic data for this compound and provides detailed methodologies for its synthesis and crystal structure analysis, primarily through single-crystal X-ray diffraction (XRD).

Crystallographic Data

The crystal structure of (S)-naproxen methyl ester has been determined and the data is publicly available. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.89120 |

| b (Å) | 7.9258 |

| c (Å) | 28.6878 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1341.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.209 |

| Radiation Type | MoKα |

| Temperature (K) | 296 |

| R-factor | 0.0589 |

| Data Source | CrystEngComm 2015;17(38):7258- |

Table 1: Crystallographic data for this compound.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent determination of its crystal structure using X-ray diffraction.

Synthesis of (S)-Naproxen Methyl Ester

A common and efficient method for the synthesis of (S)-naproxen methyl ester is through the Fischer-Speier esterification of (S)-naproxen.

Materials:

-

(S)-Naproxen

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-naproxen in an excess of absolute methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system as the eluent to yield pure (S)-naproxen methyl ester.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as dichloromethane/hexane.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a generalized protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer. The specific parameters may vary depending on the instrument used.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) radiation.

-

Low-temperature device (e.g., nitrogen or helium cryostream).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryoprotectant (e.g., paratone-N oil).

-

Data Collection:

-

The crystal is cooled to a stable low temperature (e.g., 100 K or 296 K as in the reference) to minimize thermal vibrations.

-

The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal through a range of angles (typically ω and φ scans).

-

The detector distance and exposure time per frame are optimized to ensure good resolution and signal-to-noise ratio.

-

-

Data Processing:

-

The collected diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections for Lorentz and polarization effects, as well as absorption, are applied to the integrated intensities.

-

The unit cell parameters are determined and refined from the positions of a subset of strong reflections.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refinement includes the determination of the absolute structure, often through the calculation of the Flack parameter.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Logical relationship between crystal structure and pharmaceutical development.

Naproxen methyl ester as a chiral intermediate in synthesis

An In-depth Technical Guide: Naproxen (B1676952) Methyl Ester as a Chiral Intermediate in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naproxen is a widely utilized non-steroidal anti-inflammatory drug (NSAID) whose therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer. The (S)-form is reported to be 28 times more active than its (R)-counterpart, which is also associated with potential hepatotoxicity.[1][2][3] This stark difference in pharmacological activity necessitates the production of enantiomerically pure (S)-Naproxen. A pivotal strategy in achieving this is through the use of Naproxen methyl ester as a key chiral intermediate. This technical guide provides a comprehensive overview of the synthesis, properties, and chiral resolution of this compound, focusing on enzymatic kinetic resolution as a robust and scalable method for producing optically pure (S)-Naproxen.

Physicochemical Properties of this compound

This compound is the methyl ester derivative of Naproxen. Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆O₃ | [4][5][6] |

| Molecular Weight | 244.29 g/mol | [4][5] |

| Melting Point | 75 - 87 °C | [7][8] |

| Boiling Point | 358.7 ± 17.0 °C (Predicted) | [8] |

| Appearance | White to off-white solid/crystals | [8][9] |

| Solubility | Soluble in methanol (B129727), dichloromethane (B109758) | [8] |

| CAS Number | 26159-35-3 (for S-enantiomer) | [5][7] |

Synthesis of Racemic this compound

The most direct route to racemic this compound is the esterification of racemic Naproxen. Fischer esterification, using an acid catalyst in methanol, is a common and efficient method.

Experimental Protocol: Fischer Esterification of Racemic Naproxen

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.

-

Reaction Setup: To a round-bottom flask, add racemic Naproxen (e.g., 10.0 g, 0.043 mol) and absolute methanol (70 mL).[10] Heat the mixture with stirring until a clear solution is obtained.[10]

-

Catalyst Addition: Cool the solution to approximately -10 °C in an ice-salt bath. Cautiously add concentrated sulfuric acid (10 mL) dropwise while maintaining continuous stirring.[10] A precipitate may form.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-8 hours.[9][10] The precipitate should redissolve as the reaction progresses.[10]

-

Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into cold water (250 mL).[10] Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until CO₂ evolution ceases. A white precipitate of this compound will form.[10]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL) or ethyl acetate (B1210297).[9][11]

-

Purification: Wash the combined organic layers with water (3 x 30 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent using a rotary evaporator.[9][11]

-

Recrystallization: The crude solid can be further purified by recrystallization from a solvent system like petroleum ether and methanol to yield white crystals of this compound.[12] The yield for this type of reaction is typically high, often in the range of 81-86%.[9]

Chiral Resolution via Enzymatic Hydrolysis

Kinetic resolution is a powerful technique for separating enantiomers, wherein one enantiomer reacts at a significantly faster rate than the other.[13] For this compound, the most effective method is the enantioselective hydrolysis catalyzed by lipases.[14] In this process, the enzyme selectively hydrolyzes the (S)-Naproxen methyl ester to (S)-Naproxen (the desired acid), leaving the (R)-Naproxen methyl ester largely unreacted.

Caption: Principle of enzymatic kinetic resolution of this compound.

Performance of Various Lipases

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. Lipase (B570770) from Candida rugosa (CRL) is one of the most studied and effective biocatalysts for this transformation.[13][14]

| Biocatalyst | Conditions | Substrate Conc. | Conversion | e.e. (Product) | Enantiomeric Ratio (E) | Reference |

| Candida rugosa Lipase (CRL) | pH 7.5, 37°C, 300 rpm | 10 mg/mL in isooctane (B107328) | ~50% | >98% | >100 | [13][15][16] |

| CRL immobilized on Amberlite XAD7 | pH 6.0, 45°C | 10 mg/mL in isooctane | 49% | >98% | 174.2 | [14] |

| Sol-gel encapsulated CRL | - | - | - | >98% | 265 - 371 | [14] |

| Carica papaya Lipase (CPL) | 30°C, 180 rpm | 10 mg/mL in isooctane | ~30% (after 10 days) | - | 30 | [17] |

| Trichosporon sp. (whole cells) | - | 80-100 g/L | ~50% | >99% | ~500 | [18] |

| Cat Liver Acetone Powder (LAP) | pH 7.5, Room Temp. | - | 80% | 90% | - | [19] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic this compound (NME) in a biphasic system.

-

Buffer Preparation: Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.5).[13][20]

-

Substrate Solution: Dissolve racemic NME in an organic solvent like isooctane to a final concentration of 10 mg/mL.[13][20]

-

Reaction Mixture: In a reaction vessel, combine the aqueous buffer and the organic substrate solution. A typical volume ratio is 2:1 buffer to isooctane.[13]

-

Enzyme Addition: Add the lipase catalyst (e.g., Candida rugosa lipase CLEAs at 20 mg/mL of the aqueous phase).[13][20]

-

Incubation: Seal the vessel and place it in an orbital shaker set to the optimal temperature and stirring rate (e.g., 37 °C and 300 rpm).[13][15]

-

Monitoring: Periodically withdraw samples from the organic phase to monitor the concentrations of the (R)- and (S)-NME enantiomers by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the remaining substrate and the product.

-

Separation: Once the desired conversion is reached, separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-Naproxen, while the organic layer contains the unreacted (R)-NME.

-

Product Isolation: Acidify the aqueous layer with an acid (e.g., 1M HCl) and extract the (S)-Naproxen product with an organic solvent like ethyl acetate.[11]

Process Workflow and Downstream Processing

An efficient industrial process requires not only effective resolution but also a strategy to handle the undesired enantiomer. The unreacted (R)-Naproxen methyl ester is typically recovered and racemized, allowing it to be recycled back into the resolution step. This significantly improves the overall process yield.

Caption: Overall workflow for (S)-Naproxen synthesis via chiral intermediate.

Experimental Protocol: Racemization of (R)-Naproxen Methyl Ester

The racemization of the remaining (R)-ester can be achieved through a process known as "soft enolisation" using a base.

-

Dissolution: Dissolve the recovered (R)-Naproxen methyl ester (e.g., 0.1 g) in a suitable solvent (2 mL).[11]

-

Base Addition: Add a base (e.g., sodium methoxide) and any desired additives.[11] The base facilitates the formation of a planar enolate intermediate, which is achiral.

-

Reaction: Stir the mixture at a chosen temperature (e.g., room temperature) overnight.[11]

-

Quenching: Quench the reaction by adding 1M HCl (5 mL) and extract the now-racemic this compound with ethyl acetate (3 x 10 mL).[11]

-

Purification: Evaporate the solvent. The resulting racemic ester can be purified if necessary and then reintroduced into the enzymatic resolution step.[11]

Analytical Methods for Chiral Purity

Accurate determination of enantiomeric excess (e.e.) is crucial for process validation and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Conditions

Polysaccharide-based chiral stationary phases are highly effective for separating Naproxen enantiomers and their esters.

| Parameter | Condition 1 | Condition 2 |

| Column | Lux Amylose-1 | Daicel OD-RH |

| Mobile Phase | MeOH/Water/Acetic Acid (85:15:0.1 v/v/v) | Methanol in 100 mM Ammonium Acetate |

| Flow Rate | 0.65 mL/min | 0.6 mL/min |

| Temperature | 40 °C | 25 °C |

| Detection | UV at 230 nm | UV at 254 nm |

| Retention Times | (S)-Naproxen / (R)-Naproxen | (S)-NME: 6.97 min, (R)-NME: 7.67 min |

| Reference | [21] | [20] |

Conclusion

This compound serves as an exceptionally effective and versatile chiral intermediate in the synthesis of enantiopure (S)-Naproxen. The strategy of synthesizing the racemic ester followed by enzymatic kinetic resolution offers a highly efficient, scalable, and environmentally benign pathway compared to classical chemical resolution or more complex asymmetric syntheses. The high enantioselectivity of commercially available lipases, coupled with robust protocols for recycling the undesired (R)-enantiomer, makes this a preferred industrial method. Continued research into enzyme immobilization and novel reaction media promises further optimization, solidifying the role of this compound as a cornerstone in the production of this vital pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101880695B - Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester - Google Patents [patents.google.com]

- 4. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Naproxen methyl ester pharmaceutical impurity standard 26159-35-3 [sigmaaldrich.com]

- 8. 30012-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic resolution of racemic this compound by magnetic and non-magnetic cross-linked lipase aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipase–catalyzed Kinetic Resolution of Naproxen | Atlantis Press [atlantis-press.com]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Degradation of Naproxen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen (B1676952) methyl ester, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen, is a critical compound in pharmaceutical development and analysis. It is not only a key intermediate in the synthesis of naproxen derivatives but also a known impurity and potential degradation product of naproxen itself.[1] A thorough understanding of its stability under various stress conditions is paramount for ensuring the quality, safety, and efficacy of naproxen-related drug products. This technical guide provides a comprehensive overview of the stability of naproxen methyl ester, its degradation products, and the analytical methodologies employed for its characterization.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Forced degradation studies are essential to elucidate the degradation pathways and identify potential degradants that may form during the manufacturing, storage, and administration of naproxen and its derivatives.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: Summary of Hydrolytic Degradation of this compound

| Stress Condition | pH | Temperature (°C) | Observations and Degradation Products |

| Acidic Hydrolysis | 1.0 | 37 | The rate of hydrolysis is significant, leading to the formation of Naproxen. |

| Neutral Hydrolysis | 7.4 | 37 | The hydrolysis rate is slower compared to acidic and basic conditions, yielding Naproxen. |

| Basic Hydrolysis | > 8.0 | Not Specified | Chemical hydrolysis may occur at pH values above 10.5, resulting in the formation of Naproxen.[2] |

Note: The quantitative data for the hydrolysis kinetics of this compound at various pH values are based on the findings of Al-Ajely et al. (2021), which indicate that the ester is susceptible to hydrolysis, with the rate being influenced by pH.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of photosensitive molecules. While specific photostability studies on this compound are not extensively detailed in the available literature, the photodegradation of naproxen is well-documented and provides insights into the potential degradation pathways of its methyl ester. The primary photodegradation of naproxen involves decarboxylation and subsequent oxidation.[3]

Potential Photodegradation Products: Upon exposure to UV light, this compound is expected to first hydrolyze to naproxen, which then undergoes further degradation. The identified photodegradation products of naproxen include:

-

1-(6-methoxy-2-naphthyl)ethanol

-

2-acetyl-6-methoxy-naphthalene[3]

Thermal Stability

Thermal stress can lead to the decomposition of pharmaceutical compounds. Studies on the thermal degradation of naproxen indicate that it is relatively stable at lower temperatures but decomposes at elevated temperatures.[4] While specific thermal degradation data for this compound is limited, it is expected to exhibit a similar susceptibility to heat.

Oxidative Stability

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. Forced degradation studies on naproxen have shown its susceptibility to oxidation. It is anticipated that this compound would also degrade under oxidative stress, likely following hydrolysis to naproxen.

Degradation Products

The primary degradation product of this compound under most stress conditions is its parent compound, naproxen , formed through hydrolysis of the ester bond. Following this initial degradation, further degradation of naproxen can occur, leading to a variety of other products.

Known Degradation Products of Naproxen (and potential subsequent degradants of this compound):

-

Naproxen: The initial and primary degradation product from the hydrolysis of this compound.

-

2-acetyl-6-methoxy naphthalene: A known degradation product of naproxen.[5]

-

6-methoxy-2-naphthoic acid: Another identified degradation product of naproxen.[5]

-

1-(6-methoxy-2-naphthyl)ethanol: A known photodegradation product of naproxen.[3]

-

O-desmethylnaproxen: A major metabolite of naproxen, which could potentially be formed through degradation.[2]

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies on this compound can be adapted from established methods for naproxen. These studies are crucial for identifying degradation products and developing stability-indicating analytical methods.

General Forced Degradation Procedure

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then subjected to various stress conditions as outlined below. Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC or UPLC-MS method.

Acidic and Basic Hydrolysis

-

Acidic Hydrolysis: A solution of this compound is treated with an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., at 60°C) for a defined period.[6]

-

Basic Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 N to 1 N NaOH) and heated (e.g., at 60°C) for a defined period.[6]

Oxidative Degradation

A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specific duration.[5]

Thermal Degradation

A solid sample or a solution of this compound is exposed to dry heat at an elevated temperature (e.g., 105°C) for a specified period.[5]

Photodegradation

A solution of this compound is exposed to UV and/or visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines.[6]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary analytical techniques for the stability testing and degradation product analysis of this compound.

HPLC Method for Stability Indicating Assay

A validated stability-indicating HPLC method is essential to separate this compound from its degradation products. A typical method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both the parent compound and its degradants have significant absorbance (e.g., 230 nm or 260 nm).[6]

UPLC-MS/MS for Degradation Product Identification

For the structural elucidation of unknown degradation products, UPLC-MS/MS is the method of choice. This technique provides both chromatographic separation and mass spectrometric data, enabling the determination of the molecular weight and fragmentation patterns of the degradants.

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound

The primary degradation pathway of this compound is hydrolysis to naproxen, which can then undergo further degradation through various mechanisms depending on the stress condition.

References

Naproxen methyl ester synthesis from (S)-Naproxen and methanol

An In-depth Examination of the Esterification of (S)-Naproxen with Methanol (B129727) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of (S)-Naproxen methyl ester from (S)-Naproxen and methanol. The primary method discussed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction workflow and mechanism.

Introduction

(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is often derivatized to its methyl ester for various applications, including analytical method development, prodrug strategies, and as an intermediate in further chemical synthesis.[1] The esterification of the carboxylic acid group in (S)-Naproxen with methanol is a fundamental organic transformation. The resulting (S)-Naproxen methyl ester, also known as methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is a key compound in pharmaceutical research and development.[2]

Core Synthesis Route: Fischer-Speier Esterification

The most common and direct method for synthesizing (S)-Naproxen methyl ester is the Fischer-Speier esterification.[3][4] This reaction involves heating a solution of (S)-Naproxen in an excess of methanol in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol (methanol), which also serves as the solvent.[4][5]

Reaction Mechanism